molecular formula C23H17FINO2 B5239306 (2E)-3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile

(2E)-3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile

Cat. No.: B5239306
M. Wt: 485.3 g/mol
InChI Key: UENFWRDSJFVIML-GRSHGNNSSA-N
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Description

(2E)-3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, an iodine atom, a methoxy group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzyloxy group: This can be achieved through the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the iodine atom: This step involves the iodination of the aromatic ring, which can be carried out using iodine and an oxidizing agent like hydrogen peroxide.

    Methoxylation: The methoxy group can be introduced via methylation of the corresponding hydroxyl group using methyl iodide and a base.

    Formation of the fluorophenyl group: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a fluorophenyl halide.

    Formation of the prop-2-enenitrile moiety: This involves the condensation of the intermediate with an appropriate nitrile precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium azide, thiourea.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Azide or thiourea derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the iodine and fluorine atoms can engage in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile
  • (2E)-3-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile
  • (2E)-3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(4-fluorophenyl)prop-2-enenitrile

Uniqueness

The presence of the iodine atom in (2E)-3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile distinguishes it from its chloro and bromo analogs, as iodine can form stronger halogen bonds and has different electronic properties. Additionally, the specific positioning of the fluorine atom on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-2-(3-fluorophenyl)-3-(3-iodo-5-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FINO2/c1-27-22-12-17(10-19(14-26)18-8-5-9-20(24)13-18)11-21(25)23(22)28-15-16-6-3-2-4-7-16/h2-13H,15H2,1H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENFWRDSJFVIML-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC(=CC=C2)F)I)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)I)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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